

Application Notes and Protocols for (R)-L 888607-Induced Calcium Mobilization

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Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B608434

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Introduction

(R)-L 888607 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the G-protein coupled receptor 44 (GPR44). CRTH2 is a Gq-coupled receptor primarily involved in inflammatory responses, and its activation by agonists like **(R)-L 888607** leads to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$). This calcium mobilization is a critical downstream signaling event that triggers various cellular responses.

These application notes provide a detailed experimental protocol for measuring **(R)-L 888607**-induced calcium mobilization in a cell-based assay. This is a common method for characterizing the potency and efficacy of CRTH2 agonists and for screening compound libraries for novel modulators of this receptor. The protocol is designed for use with a fluorescence plate reader capable of kinetic reads.

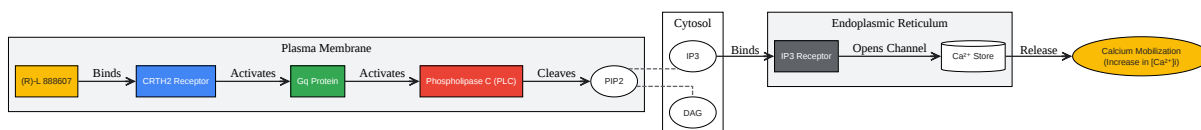
Data Presentation

The following table summarizes hypothetical quantitative data for **(R)-L 888607** in a calcium mobilization assay. This data is representative of what would be generated using the protocol below.

Parameter	Value	Description
EC ₅₀	15 nM	The concentration of (R)-L 888607 that elicits a half-maximal increase in intracellular calcium.
Maximum Response	3.5-fold increase	The maximal fold increase in fluorescence signal over baseline upon stimulation with a saturating concentration of (R)-L 888607.
Optimal Cell Density	50,000 cells/well	The recommended cell density per well of a 96-well plate to achieve a confluent monolayer on the day of the assay.
Incubation Time	60 minutes	The optimal time for incubating cells with a calcium-sensitive dye for sufficient loading.

Signaling Pathway

The activation of the CRTH2 receptor by **(R)-L 888607** initiates a well-defined Gq-mediated signaling cascade. The diagram below illustrates this pathway, culminating in the release of intracellular calcium.



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Caption: CRTH2 receptor signaling pathway leading to calcium mobilization.

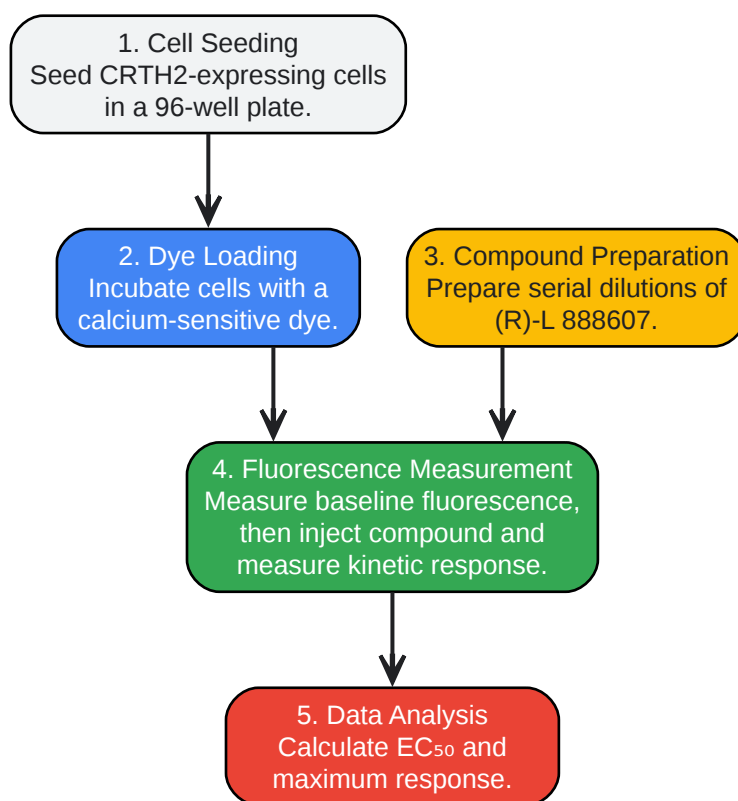
Experimental Protocol: (R)-L 888607-Induced Calcium Mobilization Assay

This protocol details the steps for measuring calcium mobilization in cells expressing the CRTH2 receptor upon stimulation with **(R)-L 888607**.

Materials and Reagents

- Cells: HEK293 or CHO cells stably expressing the human CRTH2 receptor.
- Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- **(R)-L 888607**: Stock solution in DMSO (e.g., 10 mM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium-Sensitive Dye: Fluo-4 AM or Calcium-6 AM.
- Probenecid: (Optional, for cell lines with active organic anion transporters).
- 96-well black, clear-bottom microplates.
- Fluorescence Plate Reader: With kinetic read capability and automated injection (e.g., FlexStation, FLIPR).

Experimental Workflow Diagram



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Caption: Workflow for the **(R)-L 888607** calcium mobilization assay.

Step-by-Step Procedure

1. Cell Seeding: a. Culture CRTH2-expressing cells to approximately 80-90% confluency. b. Harvest the cells using standard cell culture techniques. c. Resuspend the cells in culture medium and perform a cell count. d. Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well in 100 μ L of culture medium.^[1] e. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.

2. Dye Loading: a. Prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 μ M in Assay Buffer. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.^{[1][2]} b. Carefully aspirate the culture medium from the cell plate. c. Add 100 μ L of the dye loading solution to each well. d. Incubate the plate for 60 minutes at 37°C, protected from light.^[1] e. After incubation, wash the cells twice with 100 μ L of Assay Buffer to remove excess dye, leaving 100 μ L of Assay Buffer in each well after the final wash.

3. Compound Preparation: a. Prepare a stock solution of **(R)-L 888607** in 100% DMSO. b. Perform serial dilutions of the **(R)-L 888607** stock in Assay Buffer to create a concentration range that will span the expected EC₅₀ value. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
4. Fluorescence Measurement: a. Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. b. Program the instrument to perform a kinetic read, typically with measurements every 1-2 seconds for a total of 2-3 minutes. c. Establish a baseline fluorescence reading for 15-20 seconds. d. The instrument's integrated fluidics will then inject a specified volume of the **(R)-L 888607** dilutions into the wells. e. Continue recording the fluorescence signal for the remainder of the kinetic run to capture the peak response and subsequent signal decay.
5. Data Analysis: a. For each well, determine the maximum fluorescence response after compound addition and subtract the baseline fluorescence. b. Plot the change in fluorescence as a function of the **(R)-L 888607** concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the potency of **(R)-L 888607**.

Conclusion

This protocol provides a robust and reproducible method for quantifying the activity of **(R)-L 888607** at the CRTH2 receptor through a calcium mobilization assay. The detailed steps, from cell preparation to data analysis, are designed to ensure high-quality data suitable for compound characterization and screening. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental workflow, aiding in the successful implementation of this assay.

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References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
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